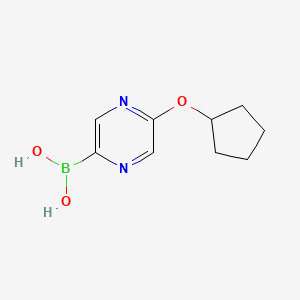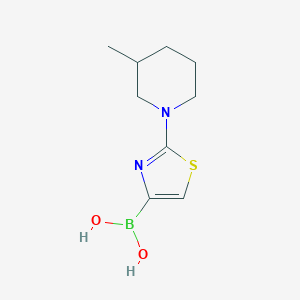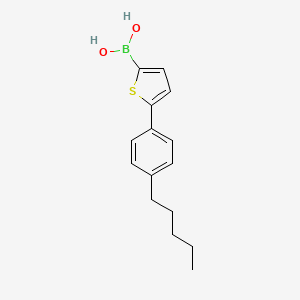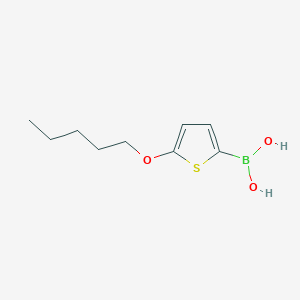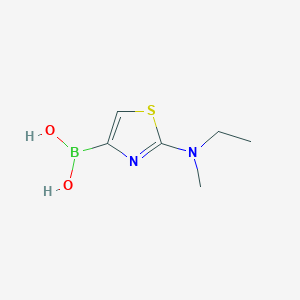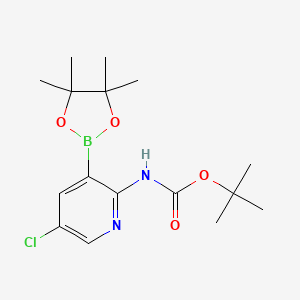
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester (Boc-2-ACPP) is an important reagent in organic synthesis and medicinal chemistry. It is a boronic acid derivative that has been widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dye intermediates. Boc-2-ACPP is a versatile reagent that can be used in many different synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. Boc-2-ACPP is also used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, Boc-2-ACPP can be used in the synthesis of peptides and proteins by forming amide bonds.
Mecanismo De Acción
The mechanism of action of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is based on its ability to form amide bonds. This compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. This compound can also react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. It is also known that this compound can react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is its versatility. This compound can be used in a variety of synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. It can also be used in the synthesis of peptides and proteins by forming amide bonds. The main limitation of this compound is its sensitivity to moisture. This compound is hygroscopic and should be stored in a dry environment.
Direcciones Futuras
The potential future directions for Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester research include the development of new synthetic methods using this compound, the development of new pharmaceuticals and agrochemicals using this compound, and the development of new dye intermediates using this compound. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications. Finally, further research into the stability of this compound is needed to better understand its shelf life and storage requirements.
Métodos De Síntesis
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can be synthesized by a two-step process. In the first step, 2-amino-5-chloropyridine is reacted with boronic acid in the presence of a base such as potassium carbonate. This reaction produces the boronic ester, which is then reacted with pinacol in the presence of a base such as sodium hydroxide. This reaction produces this compound.
Aplicaciones Científicas De Investigación
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins by forming amide bonds. This compound has also been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates.
Propiedades
IUPAC Name |
tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSMLQJJBUDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

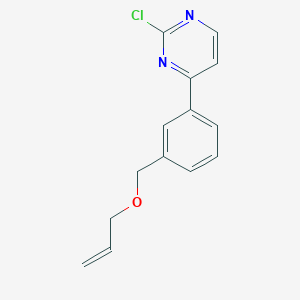
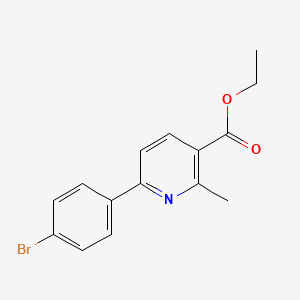


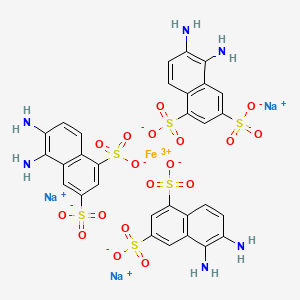
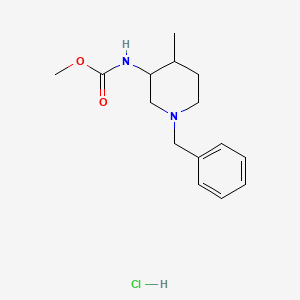
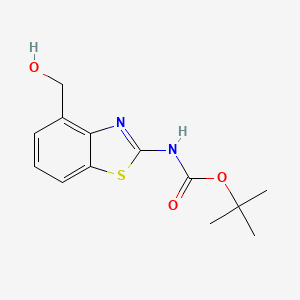
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)
